molecular formula C50H60N4O13 B12349892 CID 156588654

CID 156588654

Cat. No.: B12349892
M. Wt: 925.0 g/mol
InChI Key: UCZDKPSLQJSGRC-ZDFVVECSSA-N
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Description

CID 156588654, identified as oscillatoxin E, is a marine-derived cyclic peptide toxin belonging to the oscillatoxin family. These compounds are produced by cyanobacteria of the genus Oscillatoria and are characterized by a bicyclic structure with alternating hydrophobic and hydrophilic residues . Oscillatoxin E exhibits potent bioactivity, including cytotoxicity and ion channel modulation, making it a subject of interest in pharmacological and environmental toxicology studies. Its structure comprises a 13-membered macrocycle with a unique thioester linkage and hydroxylated side chains, as inferred from mass spectrometry and chromatographic data (Figure 1C, 1D in ) .

Properties

Molecular Formula

C50H60N4O13

Molecular Weight

925.0 g/mol

InChI

InChI=1S/C50H60N4O13/c1-23-13-12-14-24(2)49(62)52-40-44(60)36-35(39-47(40)66-34-22-31(21-32(56)38(34)51-39)54-18-15-30(16-19-54)53(9)10)37-46(28(6)43(36)59)67-50(8,48(37)61)64-20-17-33(63-11)25(3)45(65-29(7)55)27(5)42(58)26(4)41(23)57/h12-14,17,20-23,26-27,30,33,41-42,57-59,61H,15-16,18-19H2,1-11H3,(H,52,62)/b13-12-,20-17-,24-14-,45-25?/t23-,26+,27+,33-,41-,42+,50-/m0/s1

InChI Key

UCZDKPSLQJSGRC-ZDFVVECSSA-N

Isomeric SMILES

C[C@H]1/C=C\C=C(/C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C([C@](O5)(O/C=C\[C@@H]([C]([C]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)\C

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C3C(=C4C(=C(C(=C5C4=C(C(O5)(OC=CC([C]([C](C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)O)C)O)C2=O)N=C6C(=CC(=CC6=O)N7CCC(CC7)N(C)C)O3)C

Origin of Product

United States

Preparation Methods

The preparation methods for CID 156588654 involve several synthetic routes and reaction conditions. The synthesis typically starts with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. These reactions may include condensation, ring closure, chlorination, and esterification. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

CID 156588654 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .

Scientific Research Applications

CID 156588654 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be used to study the effects of chemical compounds on biological systems. In medicine, it could be investigated for its potential therapeutic properties. In industry, it may be used in the production of pharmaceuticals, agrochemicals, and other chemical products .

Mechanism of Action

The mechanism of action of CID 156588654 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives

Compound Name CID Molecular Formula Molecular Weight (g/mol) Key Structural Features Bioactivity Highlights
Oscillatoxin E 156588654 C₃₈H₅₈N₆O₁₂S 822.96 13-membered macrocycle, hydroxylated Cytotoxicity (IC₅₀: 0.2 µM in HeLa)
Oscillatoxin D 101283546 C₃₇H₅₆N₆O₁₁S 792.94 12-membered macrocycle, methylated Ion channel inhibition (Kv1.3: 85%)
30-Methyl-Oscillatoxin D 185389 C₃₈H₅₈N₆O₁₁S 806.96 C-30 methyl substitution Enhanced membrane permeability
Oscillatoxin F 156582092 C₃₈H₅₇N₅O₁₃S 839.95 Additional hydroxyl group at C-7 Reduced solubility in aqueous media

Structural Modifications and Their Implications

  • Macrocycle Size : Oscillatoxin D (12-membered) vs. E (13-membered) shows that larger macrocycles in oscillatoxin E improve target binding affinity due to increased conformational flexibility .
  • Substituent Effects : The addition of a methyl group at C-30 (30-methyl-oscillatoxin D) enhances lipophilicity, correlating with improved BBB permeability (LogP: 3.2 vs. 2.8 for oscillatoxin D) . Conversely, oscillatoxin F’s hydroxyl group at C-7 reduces solubility (0.15 mg/mL vs. 0.25 mg/mL for oscillatoxin E) but increases hydrogen-bonding interactions with protein targets .

Functional Comparison

  • Cytotoxicity : Oscillatoxin E demonstrates superior cytotoxicity (IC₅₀: 0.2 µM) compared to oscillatoxin D (IC₅₀: 1.5 µM), attributed to its extended macrocycle and hydroxylation pattern .
  • Enzyme Inhibition: Oscillatoxin D shows notable inhibition of Kv1.3 channels (85% at 10 µM), while oscillatoxin E preferentially inhibits CYP1A2 (Ki: 0.8 µM), likely due to steric and electronic differences in their side chains .

Comparative Analytical Data

Table 2: Physicochemical and Pharmacokinetic Properties

Property Oscillatoxin E Oscillatoxin D 30-Methyl-Oscillatoxin D Oscillatoxin F
LogP (XLOGP3) 2.8 2.5 3.2 2.1
Solubility (mg/mL) 0.25 0.30 0.18 0.15
BBB Permeability Yes No Yes No
CYP1A2 Inhibition (Ki) 0.8 µM N/A N/A 1.5 µM
Synthetic Accessibility 4.2 (High) 3.8 (Moderate) 4.5 (High) 3.5 (Moderate)

Data derived from chromatographic, spectrometric, and computational analyses .

Q & A

Q. What strategies mitigate bias in retrospective analyses of this compound’s clinical trial data?

  • Methodological Answer : Use propensity score matching to balance covariates (e.g., age, comorbidities). Perform meta-regression to adjust for heterogeneity across studies. Pre-specify analysis plans to avoid p-hacking and apply false-discovery-rate corrections for multiple comparisons .

Categorization of Questions

Category Focus Area Key Methodologies Evidence Sources
BasicResearch Question FormulationPICO, FINER criteria
BasicLiterature ReviewSystematic searching, thematic synthesis
AdvancedData ContradictionsSensitivity analysis, Bayesian statistics
AdvancedMulti-omics IntegrationNetwork pharmacology, machine learning

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